4,4'-Azoxydibenzoic acid

描述

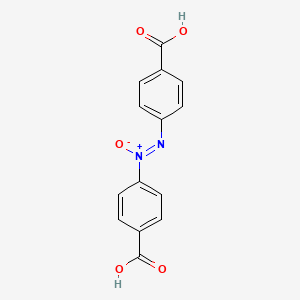

Benzoic acid, 4,4’-azoxybis- is an organic compound with the molecular formula C14H10N2O5. It is also known as 4,4’-azoxydibenzoic acid. This compound is characterized by the presence of two benzoic acid moieties connected by an azoxy group. It is a significant compound in the field of organic chemistry due to its unique structure and properties.

准备方法

Synthetic Routes and Reaction Conditions

The preparation of benzoic acid, 4,4’-azoxybis- typically involves the reaction of 4-nitrobenzoic acid with sodium hydroxide, followed by reduction with zinc dust and hydrochloric acid to form 4,4’-azoxybenzoic acid . Another method involves the condensation reaction of 4-chlorobenzoic acid and 4-hydroxybenzoic acid in the presence of an acid-binding agent and a polar high-boiling point solvent at temperatures ranging from 140°C to 280°C .

Industrial Production Methods

Industrial production methods for benzoic acid, 4,4’-azoxybis- are similar to the synthetic routes but are optimized for large-scale production. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the process and minimize the production of by-products.

化学反应分析

Types of Reactions

Benzoic acid, 4,4’-azoxybis- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the azoxy group to an azo or hydrazo group.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Zinc dust and hydrochloric acid are commonly used for reduction reactions.

Substitution: Reagents such as bromine or nitric acid can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones

Reduction: Azo or hydrazo compounds

Substitution: Halogenated or nitrated benzoic acids

科学研究应用

Chemical Synthesis

4,4'-Azoxydibenzoic acid serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of more complex compounds. Key applications include:

- Synthesis of Polymers : It is utilized in the preparation of high-performance polymers such as polybenzoxazoles and poly-aromatic aldehyde resins, which are known for their thermal stability and mechanical strength .

- Intermediate for Dyes and Pigments : The compound acts as an intermediate in dye production, contributing to the development of colorants with specific properties .

- Reagent in Organic Chemistry : It is employed as a reagent in various organic reactions, facilitating the synthesis of other chemical entities .

Biological Studies

Research into the biological applications of this compound has revealed its potential in several areas:

- Enzyme Interaction Studies : The compound has been used to investigate enzyme interactions, providing insights into biochemical pathways and enzyme functionalities .

- Drug Delivery Systems : Preliminary studies suggest that it may be effective in drug delivery applications, enhancing the efficacy of therapeutic agents by improving their solubility and bioavailability .

Material Science

In material science, this compound is recognized for its contributions to advanced material development:

- Liquid Crystals : It is integral to the formulation of liquid crystal displays (LCDs), where its properties can be manipulated to achieve desired optical characteristics .

- Thermoplastic Liquid Crystal Polymers : The compound is also used in creating thermoplastic materials that exhibit liquid crystalline behavior, which can be tailored for specific applications such as aerospace and automotive components .

Data Table: Applications Overview

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Chemical Synthesis | Polymer synthesis, dye production | High-performance materials |

| Biological Studies | Enzyme interaction studies, drug delivery systems | Enhanced therapeutic efficacy |

| Material Science | Liquid crystal formulation, thermoplastic polymers | Tailored optical and mechanical properties |

Case Study 1: Polymer Development

A study focused on the synthesis of polybenzoxazoles using this compound demonstrated that varying reaction conditions could significantly influence the thermal stability and mechanical properties of the resulting polymer. The research highlighted the compound's role in enhancing polymer performance for high-temperature applications.

Case Study 2: Drug Delivery Research

In a recent investigation into drug delivery systems, this compound was incorporated into nanoparticles designed for targeted drug release. Results indicated improved solubility and controlled release rates compared to conventional delivery methods. This research underscores its potential in pharmaceutical applications.

作用机制

The mechanism of action of benzoic acid, 4,4’-azoxybis- involves its interaction with various molecular targets and pathways. The azoxy group can undergo redox reactions, influencing cellular redox states and signaling pathways. The compound can also interact with enzymes and proteins, modulating their activity and leading to various biological effects .

相似化合物的比较

Benzoic acid, 4,4’-azoxybis- can be compared with other similar compounds such as:

- 4,4’-Azobisbenzoic acid

- 4,4’-Azoxybenzenedicarboxylic acid

- 4,4’-Azoxybenzoic acid

These compounds share structural similarities but differ in their functional groups and reactivity. Benzoic acid, 4,4’-azoxybis- is unique due to its specific azoxy linkage, which imparts distinct chemical and physical properties .

生物活性

4,4'-Azoxydibenzoic acid (ADBA) is an organic compound characterized by its azoxy functional group and two benzoic acid moieties. Its unique structure enables a variety of biological activities, making it a subject of interest in biochemical research and pharmacology. This article delves into the biological activity of ADBA, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is CHNO, with a molecular weight of approximately 272.25 g/mol. The compound features two benzoic acid units connected via an azoxy linkage, which influences its solubility and reactivity in biological systems.

- Antioxidant Activity : ADBA has been shown to exhibit antioxidant properties, which help mitigate oxidative stress in cells. This activity is primarily attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.

- Antimicrobial Properties : Research indicates that ADBA possesses antimicrobial activity against various bacterial strains. This effect is believed to be linked to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

- Anti-inflammatory Effects : ADBA demonstrates potential anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines and enzymes involved in inflammation pathways.

Antioxidant Activity in Cell Models

A study evaluated the antioxidant capacity of ADBA using human endothelial cells exposed to oxidative stress. Results indicated that ADBA significantly reduced markers of oxidative damage, including malondialdehyde (MDA) levels, while increasing antioxidant enzyme activities (e.g., superoxide dismutase) .

Antimicrobial Efficacy

In vitro tests assessed the antimicrobial activity of ADBA against Escherichia coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, indicating its potential as a natural antimicrobial agent .

Anti-inflammatory Response

In a murine model of acute inflammation, administration of ADBA led to a significant reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of pro-inflammatory cytokines (TNF-α and IL-6) in treated animals .

Pharmacokinetics

The pharmacokinetic profile of ADBA has not been extensively studied; however, preliminary data suggest moderate absorption and distribution in tissues following oral administration. Metabolism likely involves conjugation reactions, leading to the formation of more hydrophilic metabolites that are excreted via renal pathways.

Table 1: Summary of Biological Activities

属性

IUPAC Name |

(4-carboxyphenyl)-(4-carboxyphenyl)imino-oxidoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O5/c17-13(18)9-1-5-11(6-2-9)15-16(21)12-7-3-10(4-8-12)14(19)20/h1-8H,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYVHVGJGLOEEKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N=[N+](C2=CC=C(C=C2)C(=O)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883446 | |

| Record name | Benzoic acid, 4,4'-(1-oxido-1,2-diazenediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

582-69-4, 115325-88-7 | |

| Record name | 4,4'-Azoxybenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24947 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4,4'-(1-oxido-1,2-diazenediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4,4'-(1-oxido-1,2-diazenediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4′-Azoxybenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYA4B4PDJ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。